
Ytterbium bis(trimethylsilyl)amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ytterbium bis(trimethylsilyl)amide is a coordination complex composed of a cationic ytterbium metal center with anionic bis(trimethylsilyl)amide ligands. This compound is part of a broader category of metal amides and is known for its unique properties, including its solubility in nonpolar organic solvents and its reactivity with weakly protic reagents .
準備方法
Synthetic Routes and Reaction Conditions
Ytterbium bis(trimethylsilyl)amide can be synthesized through a salt metathesis reaction. This involves reacting anhydrous ytterbium chloride with an alkali metal bis(trimethylsilyl)amide. The general reaction is as follows:
YbCl3+3NaN(SiMe3)2→Yb(N(SiMe3)2)3+3NaCl
The alkali metal chloride formed as a by-product typically precipitates as a solid, allowing for its removal by filtration. The remaining this compound is then purified by distillation or sublimation .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product.
化学反応の分析
Types of Reactions
Ytterbium bis(trimethylsilyl)amide undergoes various types of reactions, including:
Substitution Reactions: It can react with other ligands to form new coordination complexes.
Protonolysis Reactions: It reacts with weakly protic reagents to form new compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include methyllithium, which can react to form dimethylytterbium, and weakly protic reagents like pentamethylcyclopentadiene .
Major Products Formed
The major products formed from these reactions include dimethylytterbium and various coordination complexes depending on the reagents used .
科学的研究の応用
Ytterbium bis(trimethylsilyl)amide has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other metal amides and coordination complexes.
Biology: It is used in the study of metal-ligand interactions and their effects on biological systems.
作用機序
The mechanism of action of ytterbium bis(trimethylsilyl)amide involves its ability to coordinate with other molecules through its bis(trimethylsilyl)amide ligands. These ligands provide steric bulk, which influences the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
類似化合物との比較
Similar Compounds
- Yttrium bis(trimethylsilyl)amide
- Lanthanum bis(trimethylsilyl)amide
- Samarium bis(trimethylsilyl)amide
Uniqueness
Ytterbium bis(trimethylsilyl)amide is unique due to its specific reactivity and solubility properties. Compared to other similar compounds, it offers distinct advantages in terms of its ability to form stable coordination complexes and its reactivity with weakly protic reagents .
特性
分子式 |
C18H54N3Si6Yb |
|---|---|
分子量 |
654.2 g/mol |
IUPAC名 |
bis(trimethylsilyl)azanide;ytterbium(3+) |
InChI |
InChI=1S/3C6H18NSi2.Yb/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 |
InChIキー |
GMOTTZNKLCWRHY-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Yb+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


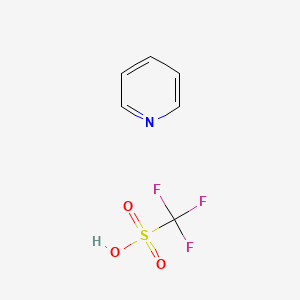
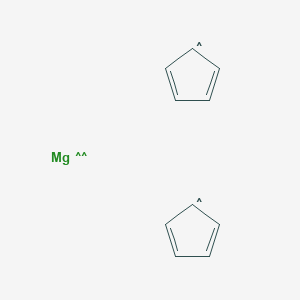

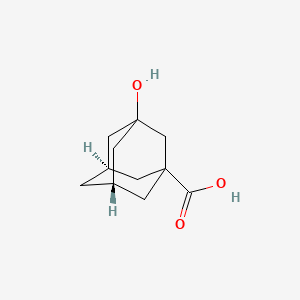

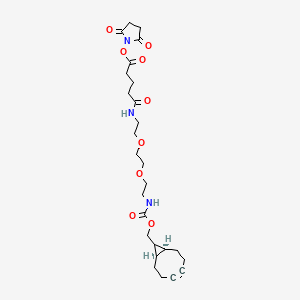
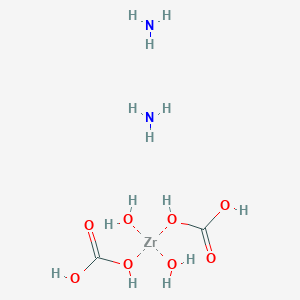
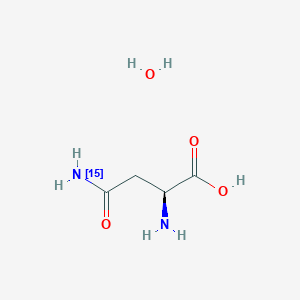
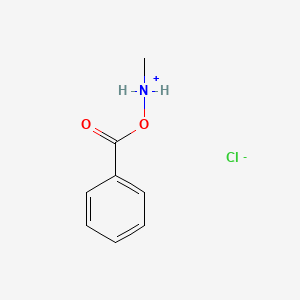
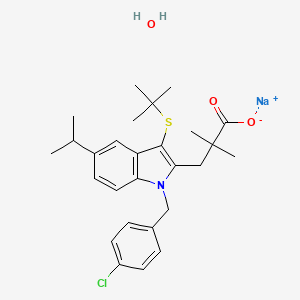

![2-[[2-[[2-[(2-Amino-1-oxopropyl)amino]-4-methyl-1-oxopentyl]amino]-1-oxopropyl]amino]-4-methylpentanoic acid](/img/structure/B12060016.png)


